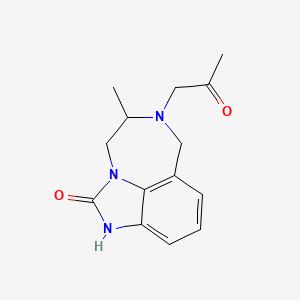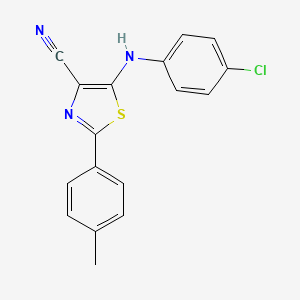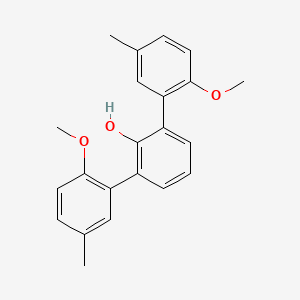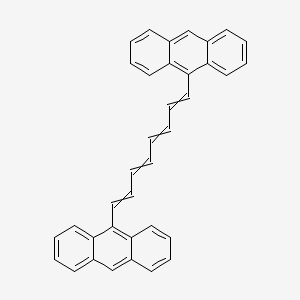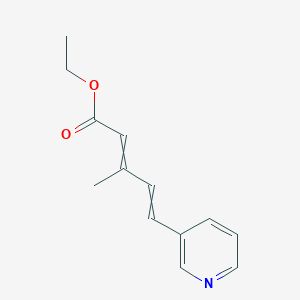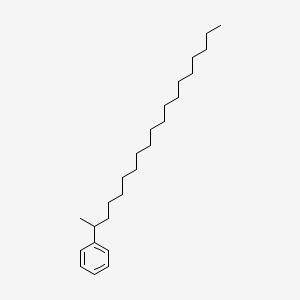silane CAS No. 168065-23-4](/img/structure/B14271067.png)
[(1-Azidobutan-2-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Azidobutan-2-yl)oxysilane is an organosilicon compound characterized by the presence of an azide group and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azidobutan-2-yl)oxysilane typically involves the reaction of 1-azidobutan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Azidobutan-2-ol+Trimethylsilyl chloride→(1-Azidobutan-2-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of (1-Azidobutan-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
(1-Azidobutan-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Reduction: Triphenylphosphine and water are commonly used to reduce the azide group to an amine.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction: Formation of primary amines.
Hydrolysis: Formation of 1-azidobutan-2-ol.
科学的研究の応用
(1-Azidobutan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.
Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems.
作用機序
The mechanism of action of (1-Azidobutan-2-yl)oxysilane involves the reactivity of the azide and trimethylsilyl groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages. The trimethylsilyl group can be used as a protecting group for alcohols, which can be selectively removed under mild conditions.
類似化合物との比較
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the azide functionality.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a trimethylsilyl group and an alkyne functionality.
Uniqueness
(1-Azidobutan-2-yl)oxysilane is unique due to the presence of both an azide group and a trimethylsilyl group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
特性
CAS番号 |
168065-23-4 |
|---|---|
分子式 |
C7H17N3OSi |
分子量 |
187.31 g/mol |
IUPAC名 |
1-azidobutan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C7H17N3OSi/c1-5-7(6-9-10-8)11-12(2,3)4/h7H,5-6H2,1-4H3 |
InChIキー |
QMUSRWLDQICLFJ-UHFFFAOYSA-N |
正規SMILES |
CCC(CN=[N+]=[N-])O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
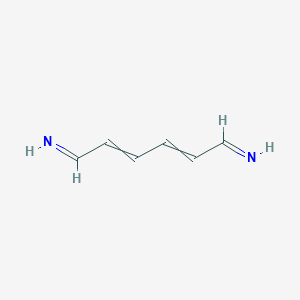
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)
